4,4-Dimethyl-3-oxo-pentanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-3-oxopentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(2,3)6(9)4-5-8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJKEQYDVMCGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178010 | |

| Record name | 4,4-Dimethyl-3-oxovaleraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23459-13-4 | |

| Record name | 4,4-Dimethyl-3-oxopentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23459-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl-3-oxopentanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023459134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethyl-3-oxovaleraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethyl-3-oxovaleraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-Dimethyl-3-oxopentanal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN4GQ6Z6JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,4-Dimethyl-3-oxo-pentanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-3-oxo-pentanal, also known by synonyms such as pivaloylacetaldehyde and 4,4-dimethyl-3-oxovaleraldehyde, is a bifunctional organic compound featuring both a ketone and an aldehyde functional group.[1][2] Its unique structure, characterized by a sterically hindered tert-butyl group adjacent to the ketone, imparts specific reactivity and properties that make it a molecule of interest in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety considerations, tailored for professionals in research and drug development.

Chemical and Physical Properties

| Property | Value/Description | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1] |

| CAS Number | 23459-13-4 | [1] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [2] |

| pKa (Predicted) | 6.03 ± 0.23 |

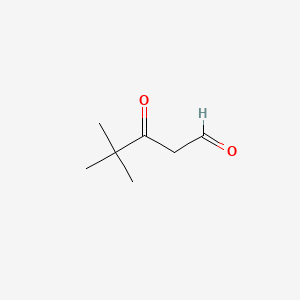

Molecular Structure:

Caption: Chemical structure of this compound.

Synthesis

The synthesis of this compound can be achieved through a Claisen condensation reaction. This method involves the reaction of a ketone with an ester in the presence of a strong base. Specifically, the enolate of pinacolone (3,3-dimethyl-2-butanone) reacts with an appropriate formate ester, such as ethyl formate.

Reaction Scheme:

References

An In-depth Technical Guide to 4,4-Dimethyl-3-oxo-pentanal (CAS: 23459-13-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-Dimethyl-3-oxo-pentanal, also known as pivaloylacetaldehyde, a bifunctional molecule with potential applications in organic synthesis and as a building block for more complex chemical structures. This document consolidates available data on its chemical and physical properties, synthesis, and reactivity. Due to a lack of specific experimental data in the public domain, this guide also presents predicted spectroscopic data and discusses potential biological activities based on the reactivity of its functional groups and data from structurally related compounds.

Chemical and Physical Properties

This compound is a liquid organic compound characterized by the presence of both a ketone and an aldehyde functional group.[1][2] The bulky tert-butyl group adjacent to the ketone is a key structural feature influencing its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23459-13-4 | [3] |

| Molecular Formula | C₇H₁₂O₂ | [3] |

| Molecular Weight | 128.17 g/mol | [4] |

| IUPAC Name | 4,4-dimethyl-3-oxopentanal | [5] |

| Synonyms | Pivaloylacetaldehyde, 4,4-Dimethyl-3-oxovaleraldehyde, 3-Oxo-4,4-dimethylpentanal | [3] |

| Appearance | Liquid | [3] |

| InChI | InChI=1S/C7H12O2/c1-7(2,3)6(9)4-5-8/h5H,4H2,1-3H3 | [3] |

| InChIKey | VLJKEQYDVMCGHW-UHFFFAOYSA-N | [5] |

| SMILES | CC(C)(C)C(=O)CC=O | [5] |

Synthesis

Proposed Experimental Protocol: Claisen Condensation

Reaction:

Materials:

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Ethyl formate

-

Sodium ethoxide (or sodium hydride)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide and anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

A solution of pinacolone and ethyl formate in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.

-

The reaction mixture is cooled, and the resulting sodium salt of the β-keto aldehyde is precipitated.

-

The precipitate is filtered and washed with cold diethyl ether.

-

The salt is then carefully acidified with dilute hydrochloric acid to liberate the this compound.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation.

Note: This is a generalized procedure and would require optimization for specific yields and purity.

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Data

As of the date of this document, experimentally determined NMR, IR, and mass spectra for this compound are not available in major public databases. However, based on its chemical structure, predicted spectral data can be estimated.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the methylene protons adjacent to the carbonyl groups, and the tert-butyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic CH | 9.5 - 9.8 | Triplet | 1H |

| Methylene CH₂ | 2.8 - 3.2 | Doublet | 2H |

| tert-Butyl (CH₃)₃ | 1.1 - 1.3 | Singlet | 9H |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will feature signals for the two carbonyl carbons, the methylene carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehydic C=O | 195 - 205 |

| Ketonic C=O | 205 - 215 |

| Methylene CH₂ | 45 - 55 |

| Quaternary C | 40 - 50 |

| tert-Butyl CH₃ | 25 - 30 |

Predicted FT-IR Spectrum

The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and ketone, as well as C-H stretching and bending vibrations.

Table 4: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1720 - 1740 | Strong |

| C=O (Ketone) | 1705 - 1725 | Strong |

| C-H (Aldehyde) | 2720 - 2820 (two bands) | Medium |

| C-H (Alkyl) | 2850 - 3000 | Strong |

Predicted Mass Spectrum Fragmentation

In mass spectrometry (EI), the molecular ion peak at m/z 128 may be observed. Key fragmentation patterns would likely involve α-cleavage adjacent to the carbonyl groups. A prominent peak at m/z 57, corresponding to the stable tert-butyl acylium ion [(CH₃)₃C-C=O]⁺, is expected. Another significant fragmentation could be the loss of the formyl group (CHO), leading to a fragment at m/z 99.

Reactivity and Potential Reactions

The presence of both an aldehyde and a ketone group makes this compound a versatile synthon. The aldehyde is generally more reactive towards nucleophiles than the ketone.[6] The methylene group is activated by both carbonyls, making its protons acidic and susceptible to deprotonation to form an enolate.

Caption: Key reaction pathways for this compound.

Aldol Condensation

Under basic or acidic conditions, this compound can undergo intramolecular or intermolecular aldol condensation. The enolate formed at the α-carbon can attack either the aldehyde or ketone of another molecule.

Knoevenagel Condensation

With active methylene compounds in the presence of a weak base, Knoevenagel condensation is expected to occur preferentially at the more reactive aldehyde group.

Wittig Reaction

The Wittig reaction with phosphorus ylides would also likely proceed at the aldehyde carbonyl to form an alkene, leaving the ketone intact under controlled conditions.

Potential Biological Activity and Applications

There is currently no specific data on the biological activity of this compound. However, based on its chemical structure, some potential activities can be inferred, which may guide future research.

Cytotoxicity

Aldehydes, particularly α,β-unsaturated aldehydes, are known to exhibit cytotoxicity through mechanisms like Michael addition with cellular nucleophiles such as cysteine residues in proteins.[1] While this compound is a saturated aldehyde, its bifunctional nature could lead to cross-linking of biomolecules, potentially resulting in cytotoxic effects. In vitro cytotoxicity assays, such as the MTT or LDH assay, would be necessary to evaluate this potential.[7][8]

Anti-inflammatory Activity

Some β-keto esters have been reported to possess anti-inflammatory properties.[9] While this compound is a β-keto aldehyde, it is conceivable that it or its derivatives could exhibit similar activities. Investigation into its effects on inflammatory pathways, for example, by measuring cytokine production in stimulated immune cells, would be a starting point for exploring this possibility.

Enzyme Inhibition

The reactivity of the aldehyde and ketone functionalities suggests that this molecule could act as an inhibitor of enzymes, particularly those with nucleophilic residues in their active sites. Screening against a panel of enzymes, such as proteases or dehydrogenases, could reveal potential inhibitory activity.

Conclusion

This compound is a chemical entity with interesting structural features that suggest its utility in organic synthesis. The lack of comprehensive experimental data highlights an opportunity for further research to fully characterize this compound. In particular, the exploration of its biological activities could uncover novel applications in drug discovery and development. This guide serves as a foundational resource to stimulate and support such investigations.

References

- 1. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,4-Dimethyl-3-oxopentanal | CymitQuimica [cymitquimica.com]

- 4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,4-Dimethyl-3-oxopentanal | C7H12O2 | CID 90108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-Pentanol, 2,4-dimethyl- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 4,4-Dimethyl-3-oxo-pentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,4-Dimethyl-3-oxo-pentanal (also known as pivaloylacetaldehyde), a valuable β-keto aldehyde intermediate in organic synthesis. The primary route detailed is the Claisen condensation of pinacolone with ethyl formate. This document includes a detailed experimental protocol, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to support researchers in the successful synthesis and application of this compound.

Introduction

This compound is a bifunctional organic molecule featuring both a ketone and an aldehyde group.[1] Its structure, characterized by a sterically hindered tert-butyl group adjacent to the ketone, makes it a unique building block for the synthesis of more complex molecules, particularly heterocyclic compounds and other scaffolds relevant to medicinal chemistry and drug development. The synthesis of this compound is most effectively achieved through a mixed Claisen condensation reaction.[2][3]

Core Synthesis Route: Claisen Condensation

The most direct and established method for synthesizing this compound is the Claisen condensation between pinacolone (3,3-dimethyl-2-butanone) and ethyl formate.[2][3] In this reaction, pinacolone, which possesses acidic α-hydrogens, acts as the nucleophile after deprotonation by a strong base. Ethyl formate, lacking α-hydrogens, serves as the electrophilic acylating agent.[2]

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Enolate Formation: A strong base, such as sodium ethoxide, abstracts an α-proton from pinacolone to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The pinacolone enolate attacks the electrophilic carbonyl carbon of ethyl formate, leading to a tetrahedral intermediate.[4]

-

Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-keto aldehyde.[3]

-

Deprotonation (Driving Force): The product, this compound, has a highly acidic proton between the two carbonyl groups. The alkoxide base deprotonates the product, shifting the equilibrium to favor the formation of the product enolate.[3]

-

Protonation (Workup): Acidic workup protonates the enolate to yield the final this compound product.[4]

Caption: Mechanism of the Claisen condensation for this compound synthesis.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established methodologies for Claisen condensations.[5][6] All operations should be conducted in a fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Notes |

| Pinacolone (3,3-dimethyl-2-butanone) | 75-97-8 | 100.16 | 1.0 | Reagent grade, distilled before use. |

| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | 1.1 | Anhydrous, handled under inert atmosphere. |

| Ethyl Formate | 109-94-4 | 74.08 | 1.2 | Anhydrous, reagent grade. |

| Anhydrous Diethyl Ether (Et2O) | 60-29-7 | 74.12 | - | As solvent. |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | For workup. |

| Saturated Sodium Bicarbonate (NaHCO3) | 144-55-8 | 84.01 | As needed | For workup. |

| Brine (Saturated NaCl solution) | - | - | As needed | For workup. |

| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | As needed | For drying. |

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure

-

Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere.

-

Reaction Initiation: Charge the flask with sodium ethoxide (1.1 eq) and anhydrous diethyl ether. Cool the suspension to 0 °C using an ice bath.

-

Addition of Reactants: In a separate flask, prepare a solution of pinacolone (1.0 eq) and ethyl formate (1.2 eq) in anhydrous diethyl ether. Transfer this solution to the addition funnel.

-

Reaction: Add the pinacolone and ethyl formate solution dropwise to the stirred suspension of sodium ethoxide at 0 °C over a period of 1-2 hours. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Workup: Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl until the solution is acidic (pH ~5-6). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a liquid.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Yields are representative and may vary based on reaction scale and purity of reagents.

| Parameter | Value | Reference/Note |

| Molecular Formula | C7H12O2 | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Theoretical Yield | (moles of pinacolone) x 128.17 g/mol | Calculated |

| Typical Reaction Yield | 60-75% | Estimated based on similar Claisen condensations. |

| Purity (after distillation) | >95% | Expected for this purification method. |

| Appearance | Colorless to pale yellow liquid | [7] |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | The spectrum is expected to show a singlet for the tert-butyl protons (~1.2 ppm), a singlet for the methylene protons adjacent to the carbonyls (~3.7 ppm), and a signal for the aldehydic proton (~9.7 ppm). The compound may exist in equilibrium with its enol form, which would show a vinyl proton signal and a hydroxyl proton signal. |

| ¹³C NMR | Expected signals include those for the tert-butyl carbons, the quaternary carbon, the two carbonyl carbons (ketone and aldehyde), and the methylene carbon. |

| IR | Characteristic C=O stretching frequencies for both the ketone (~1710 cm⁻¹) and the aldehyde (~1730 cm⁻¹) are expected. A C-H stretch for the aldehyde proton may also be visible (~2720 and 2820 cm⁻¹). |

| MS (Mass Spectrometry) | The mass spectrum should show a molecular ion peak (M+) at m/z = 128.08, corresponding to the molecular weight of the compound. |

Conclusion

The synthesis of this compound via the Claisen condensation of pinacolone and ethyl formate is a robust and reliable method for producing this valuable synthetic intermediate. The detailed protocol and workflow provided in this guide, along with the expected quantitative and characterization data, offer a solid foundation for its successful preparation in a laboratory setting. Careful control of anhydrous conditions and purification by vacuum distillation are key to obtaining a high yield and purity of the final product.

References

- 1. 4,4-Dimethyl-3-oxopentanal | C7H12O2 | CID 90108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 3. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. m.youtube.com [m.youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4883904A - Process for the preparation of ethyltrifluoroacetoacetate - Google Patents [patents.google.com]

- 7. Pivaldehyde synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Data of 4,4-Dimethyl-3-oxo-pentanal: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for 4,4-dimethyl-3-oxo-pentanal, a bifunctional organic compound of interest to researchers in organic synthesis and drug development. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and analysis of analogous structures. It also outlines standard experimental protocols for the acquisition of such data.

Predicted Spectroscopic Data

The spectroscopic characteristics of this compound are dictated by its key functional groups: a ketone, an aldehyde, and a sterically demanding tert-butyl group. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.7 | Triplet (t) | 1H | Aldehyde proton (-CHO) |

| ~2.8 | Triplet (t) | 2H | Methylene protons (-CH₂-) |

| ~1.2 | Singlet (s) | 9H | tert-Butyl protons (-C(CH₃)₃) |

Solvent: CDCl₃, Reference: TMS at 0 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~212 | Carbonyl | Ketone (C=O) |

| ~200 | Carbonyl | Aldehyde (CHO) |

| ~45 | Quaternary | -C (CH₃)₃ |

| ~38 | Methylene | -C H₂- |

| ~26 | Methyl | -C(C H₃)₃ |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (tert-butyl) |

| ~2830, ~2730 | Medium | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (ketone) |

| ~1710 | Strong | C=O stretch (aldehyde) |

| ~1470 | Medium | C-H bend (tert-butyl) |

Sample preparation: Neat liquid film

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Proposed Fragment |

| 128 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | Moderate | [M - CHO]⁺ |

| 71 | Strong | [M - C(CH₃)₃]⁺ |

| 57 | Very Strong | [C(CH₃)₃]⁺ (tert-butyl cation) |

| 29 | Moderate | [CHO]⁺ |

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically used.[1]

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum. The typical spectral range is 4000-400 cm⁻¹.[2]

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).[3]

-

Ionization: Utilize Electron Ionization (EI) at a standard energy (typically 70 eV) to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.[4]

Visualizations

The following diagrams illustrate the structure of this compound with its predicted NMR assignments and a typical workflow for spectroscopic analysis.

Caption: Molecular structure of this compound with predicted ¹H and ¹³C NMR chemical shifts.

Caption: A typical experimental workflow for the spectroscopic analysis of a synthesized compound.

References

- 1. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 4. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

reactivity of 4,4-Dimethyl-3-oxo-pentanal with nucleophiles

An In-depth Technical Guide to the Reactivity of 4,4-Dimethyl-3-oxopentanal with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethyl-3-oxopentanal is a bifunctional molecule containing both an aldehyde and a sterically hindered ketone. This unique structure presents a landscape of reactivity towards nucleophiles, offering opportunities for the synthesis of complex molecular architectures and heterocyclic systems. This technical guide provides a comprehensive overview of the reactivity of 4,4-dimethyl-3-oxopentanal with various nucleophiles, including amines, hydrazines, stabilized carbanions, and organometallics. It details the reaction mechanisms, provides quantitative data where available, and outlines detailed experimental protocols for key transformations. The influence of the sterically demanding tert-butyl group on reaction selectivity and rates is a central theme of this guide.

Introduction

4,4-Dimethyl-3-oxopentanal, a β-keto aldehyde, possesses two electrophilic centers: a reactive aldehyde carbonyl and a more sterically hindered ketone carbonyl. This duality in reactivity allows for selective transformations under controlled conditions, making it a valuable building block in organic synthesis. The presence of the gem-dimethyl group adjacent to the ketone functionality significantly influences its reactivity, often directing nucleophilic attack towards the more accessible aldehyde group. This guide explores the key nucleophilic reactions of this compound, providing a foundational understanding for its application in research and development.

General Reactivity Principles

The reactivity of 4,4-dimethyl-3-oxopentanal is governed by the differential electrophilicity and steric accessibility of its two carbonyl groups.

-

Aldehyde vs. Ketone: Aldehydes are generally more reactive towards nucleophiles than ketones. This is due to both electronic and steric factors. The aldehyde carbonyl carbon is more electrophilic as it is attached to only one electron-donating alkyl group, whereas the ketone is attached to two. Furthermore, the aldehyde presents less steric hindrance to an incoming nucleophile compared to the ketone, which is flanked by a methylene group and a bulky tert-butyl group.

-

Enolization: Like other 1,3-dicarbonyl compounds, 4,4-dimethyl-3-oxopentanal can be deprotonated at the α-carbon (C2) to form an enolate. This enolate can then act as a nucleophile in subsequent reactions, such as intramolecular aldol condensations.

Reactions with Nitrogen Nucleophiles: Paal-Knorr Synthesis and Related Reactions

The reaction of 1,4-dicarbonyl compounds with amines and hydrazines is a cornerstone of heterocyclic synthesis, known as the Paal-Knorr synthesis. While specific data for 4,4-dimethyl-3-oxopentanal is scarce, the reactivity of the closely related 4-oxopentanal provides a strong predictive framework. These reactions are expected to proceed via initial nucleophilic attack on the more reactive aldehyde, followed by cyclization and dehydration to form five- or six-membered heterocycles.

Synthesis of Substituted Pyrroles

The reaction with primary amines or ammonia is expected to yield substituted pyrroles. The reaction proceeds through the formation of a hemiaminal at the aldehyde, followed by cyclization involving the ketone and subsequent dehydration.

Synthesis of Substituted Pyridazines

Reaction with hydrazine and its derivatives can be used to synthesize substituted pyridazines. The reaction involves a double condensation, leading to the formation of the six-membered pyridazine ring.

Table 1: Quantitative Data for Paal-Knorr Type Reactions (Data for 4-Oxopentanal as an Analog)

| Product Type | Nucleophile | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1-Substituted-2-methylpyrroles | Primary Amine (R-NH₂) | Acetic Acid or Ethanol | Reflux | 2 - 6 | 65 - 90 |

| 2-Methylpyrrole | Ammonia | Acetic Acid | 100 | 1 - 2 | 70 - 85 |

| 3-Methyl-6-phenylpyridazine | Phenylhydrazine | Ethanol | Reflux | 4 - 6 | Not specified |

Note: Yields are for the reaction with 4-oxopentanal and may vary for 4,4-dimethyl-3-oxopentanal due to increased steric hindrance from the gem-dimethyl group.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-Substituted-4,4-dimethyl-2-pivaloylpyrroles (Adapted from Paal-Knorr Synthesis)

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4,4-dimethyl-3-oxopentanal (1.0 eq) in glacial acetic acid or ethanol.

-

Add the primary amine (1.05 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrrole.

Protocol 2: Synthesis of 3-tert-Butyl-6-methylpyridazine (Hypothetical)

-

To a solution of 4,4-dimethyl-3-oxopentanal (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) at room temperature.

-

Stir the mixture for 30 minutes, then heat to reflux for 4-6 hours.

-

Cool the reaction mixture and evaporate the solvent.

-

Purify the residue by recrystallization or column chromatography.

Intramolecular Aldol Condensation

As a 1,4-dicarbonyl compound, 4,4-dimethyl-3-oxopentanal can undergo an intramolecular aldol condensation to form a five-membered ring. This reaction is typically base-catalyzed, involving the formation of an enolate at the C2 position, which then attacks the ketone carbonyl. Subsequent dehydration leads to the formation of a cyclopentenone derivative.

Table 2: Intramolecular Aldol Condensation

| Product | Base/Solvent | Temperature | Reaction Time | Yield (%) |

| 3,3-Dimethyl-2-pivaloylcyclopent-1-enone | NaOH / H₂O, Heat | Reflux | Not specified | Not specified |

Experimental Protocol

Protocol 3: Intramolecular Aldol Condensation of 4,4-Dimethyl-3-oxopentanal

-

Dissolve 4,4-dimethyl-3-oxopentanal in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux to promote both the aldol reaction and subsequent dehydration.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by distillation or column chromatography.

Reactions with Carbon Nucleophiles

Wittig Reaction

The Wittig reaction provides a powerful method for converting carbonyls into alkenes. Given the higher reactivity of the aldehyde, selective olefination at this position is expected. The use of stabilized ylides generally favors the formation of (E)-alkenes.

Table 3: Wittig Reaction Data

| Nucleophile (Ylide) | Product Stereochemistry | Solvent | Temperature | Reaction Time | Yield (%) |

| Stabilized Ylide (e.g., Ph₃P=CHCO₂Et) | Predominantly (E) | THF | Reflux | 2 - 24 h | Not specified |

| Non-stabilized Ylide (e.g., Ph₃P=CH₂) | Predominantly (Z) | THF | -78 °C to RT | 1 - 4 h | Not specified |

Experimental Protocol

Protocol 4: General Procedure for Wittig Reaction with a Stabilized Ylide

-

To a solution of 4,4-dimethyl-3-oxopentanal (1.0 eq) in dry THF, add the stabilized Wittig reagent (1.1 eq).

-

Heat the reaction mixture to reflux and stir for 2-24 hours, monitoring by TLC.

-

After cooling, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Grignard Reaction

Grignard reagents are potent nucleophiles that readily add to carbonyl groups. The reaction with 4,4-dimethyl-3-oxopentanal is expected to occur preferentially at the aldehyde, yielding a secondary alcohol. Attack at the sterically hindered ketone is less favorable.

Reformatsky Reaction

The Reformatsky reaction involves the addition of an organozinc enolate, typically derived from an α-halo ester, to a carbonyl group. A specific application of this reaction to a derivative of 4,4-dimethyl-3-oxopentanal has been reported in the synthesis of epothilones.

Table 4: Reformatsky Reaction Data

| Nucleophile | Reagents/Conditions | Product | Yield (%) | Stereoselectivity | Reference |

| (R)-4-benzyl-3-(2-bromoacetyl)-oxazolidinone | CrCl₂ | β-hydroxy ester derivative | 63 | Single diastereomer | Wessjohann et al. (via secondary source) |

Experimental Protocol

Protocol 5: Representative Reformatsky Reaction

-

In a flame-dried flask under an inert atmosphere, activate zinc dust by stirring with a catalytic amount of iodine in dry THF until the color disappears.

-

Add a solution of the α-bromo ester (e.g., ethyl bromoacetate) in THF to the zinc suspension and stir until the zinc is consumed.

-

Cool the resulting organozinc reagent to 0 °C and add a solution of 4,4-dimethyl-3-oxopentanal in THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the β-hydroxy ester by column chromatography.

Cyanohydrin Formation

The addition of cyanide to the aldehyde functionality affords a cyanohydrin, which is a versatile intermediate for the synthesis of α-hydroxy acids and β-amino alcohols. The reaction is typically base-catalyzed.

Visualizations

Reaction Pathways

Caption: Figure 1. Nucleophilic Addition Pathways of 4,4-Dimethyl-3-oxopentanal

Experimental Workflow

Caption: Figure 2. General Experimental Workflow for Nucleophilic Addition

Conclusion

4,4-Dimethyl-3-oxopentanal is a versatile substrate for a range of nucleophilic addition reactions. The differential reactivity of its aldehyde and sterically hindered ketone functionalities allows for selective transformations, primarily at the aldehyde position. While specific quantitative data for this compound is limited in the literature, its reactivity can be reliably predicted based on the behavior of its close analogue, 4-oxopentanal, and fundamental principles of organic chemistry. The steric hindrance imparted by the gem-dimethyl group is a key consideration in planning syntheses and may lead to lower reaction rates or the need for more forcing conditions compared to less substituted β-keto aldehydes. This guide provides a solid framework for researchers to explore the synthetic utility of this interesting bifunctional building block.

Stability and Storage of 4,4-Dimethyl-3-oxo-pentanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4,4-Dimethyl-3-oxo-pentanal. Due to the limited availability of specific stability data for this compound, this guide extrapolates from the known chemical properties of aldehydes, ketones, and β-dicarbonyl compounds to provide a robust framework for its handling and storage.

Physicochemical Properties and Structural Considerations

This compound is a bifunctional molecule containing both an aldehyde and a ketone functional group. Its structure includes a sterically demanding tert-butyl group adjacent to the ketone. This structural feature is expected to influence its reactivity and stability.

| Property | Value/Information |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Appearance | Likely a liquid |

| Key Functional Groups | Aldehyde, Ketone (β-dicarbonyl system) |

| Structural Feature of Note | Sterically hindering tert-butyl group adjacent to the ketone carbonyl |

Potential Degradation Pathways

Based on the functional groups present, this compound is susceptible to two primary degradation pathways: oxidation of the aldehyde and aldol-type reactions.

Oxidative Degradation

Aldehydes are well-known to be susceptible to oxidation, including autoxidation upon exposure to air, to form the corresponding carboxylic acid.[1] This is a common degradation pathway for many aldehyde-containing compounds.

Aldol Reactions

The presence of a β-dicarbonyl system results in increased acidity of the α-hydrogens (the CH₂ group between the two carbonyls). This makes the compound susceptible to base-catalyzed aldol addition and condensation reactions, which could lead to the formation of higher molecular weight impurities.[2] However, the steric hindrance from the adjacent tert-butyl group may slow down reactions involving the ketone carbonyl.

A proposed degradation pathway is illustrated below:

Caption: Proposed degradation pathways for this compound.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity of this compound. The following conditions are recommended based on general principles for reactive organic compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the aldehyde group by atmospheric oxygen.[3] |

| Light | Protect from light. | To prevent light-induced degradation. |

| Container | Use tightly sealed, amber glass containers. | To protect from light and prevent contamination. |

| Inertness | Ensure container material is inert. | To avoid reaction with the container surface. |

| Handling | Handle in a well-ventilated area, preferably a fume hood. | To avoid inhalation of any volatile components. |

A logical workflow for the handling and storage of this compound is presented below:

Caption: Recommended workflow for the handling and storage of this compound.

Experimental Protocols for Stability Assessment

While specific protocols for this compound are not available, the following general methodologies can be adapted for its stability testing.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and pathways.[4]

Objective: To accelerate the degradation of this compound under various stress conditions to predict its long-term stability and identify degradation products.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate inert solvents (e.g., acetonitrile, ethanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with 0.1 M HCl at elevated temperatures (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature and elevated temperatures for a defined period.

-

Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid or a solution of the compound to dry heat (e.g., 70°C).

-

Photostability: Expose the sample to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method.

Purity Assessment and Degradation Product Analysis

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.

Objective: To quantify the purity of this compound and identify and quantify any degradation products.

Methodology:

-

Chromatographic System:

-

Column: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), with or without a pH modifier, will likely be required to separate the polar parent compound from potentially less polar degradation products.

-

Detector: UV detection at a wavelength where the parent compound and potential degradation products absorb (e.g., around 210 nm for the carbonyl chromophore).

-

-

Sample Preparation: Dilute samples from the stability studies to an appropriate concentration with the mobile phase.

-

Analysis:

-

Inject the samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Mass spectrometry (LC-MS) can be coupled to the HPLC system to aid in the identification of the degradation products by providing molecular weight information.

-

-

Quantification:

-

The purity of this compound can be determined by calculating the peak area percentage.

-

The amount of each degradation product can be quantified relative to the initial concentration of the parent compound.

-

Summary and Recommendations

Due to its bifunctional nature, this compound is susceptible to degradation, primarily through oxidation of the aldehyde and potential aldol-type reactions. The presence of a bulky tert-butyl group may offer some steric protection to the ketone functionality. To ensure the stability and integrity of this compound, it is imperative to store it at refrigerated temperatures, under an inert atmosphere, and protected from light. For any experimental work, it is crucial to handle the compound in a controlled environment to minimize exposure to air and moisture. The development and validation of a stability-indicating analytical method are highly recommended for monitoring the purity of the compound over time and in formulation studies.

References

Commercial Availability and Technical Profile of 4,4-Dimethyl-3-oxo-pentanal: A Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the commercial availability and technical specifications of the chemical compound 4,4-Dimethyl-3-oxo-pentanal (CAS No. 23459-13-4). This guide summarizes publicly available data on its procurement, physicochemical properties, and handling. All quantitative information has been consolidated into structured tables for ease of reference.

Introduction

This compound, also known as 4,4-dimethyl-3-oxovaleraldehyde, is a bifunctional organic molecule containing both a ketone and an aldehyde functional group. Its chemical structure (Figure 1) suggests its potential as a versatile building block in organic synthesis, particularly for the formation of heterocyclic compounds. While its direct biological applications and involvement in specific signaling pathways are not extensively documented in publicly available literature, its reactivity makes it a compound of interest for synthetic chemists and drug discovery researchers.

Figure 1: Chemical Structure of this compound

Chemical structure of this compound.

Commercial Availability

This compound is available from a range of chemical suppliers. The table below summarizes the offerings from various vendors. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.

| Supplier | CAS Number | Purity | Available Quantities | Physical Form |

| Smolecule | 23459-13-4 | Not Specified | Not Specified | Not Specified |

| ChemicalBook | 23459-13-4 | Not Specified | Not Specified | Not Specified |

| Key Organics | 23459-13-4 | >95% | 1g, 5g, 25g | Not Specified |

| Apollo Scientific | 23459-13-4 | 95% | 1g, 5g, 25g | Not Specified |

| P212121 Store | 23459-13-4 | >97% | 1g, 5g, 25g | Not Specified |

| CymitQuimica | 23459-13-4 | Not Specified | Inquire | Liquid |

| Amadis Chemical | 23459-13-4 | Not Specified | Inquire | Not Specified |

| Sigma-Aldrich | 23459-13-4 | Not Specified | Inquire | Not Specified |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, based on data from various chemical databases.

| Property | Value |

| CAS Number | 23459-13-4 |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Appearance | Likely a liquid |

| IUPAC Name | 4,4-dimethyl-3-oxopentanal |

| Synonyms | 4,4-dimethyl-3-oxovaleraldehyde, Pentanal, 4,4-dimethyl-3-oxo- |

Synthesis

Hypothetical synthesis workflow.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the biological activities or the involvement of this compound in defined signaling pathways. General statements from suppliers suggest potential interactions with enzymes, which is expected for a molecule with reactive aldehyde and ketone functionalities.

Given the absence of specific pathway information, a generic diagram illustrating a potential enzymatic interaction is provided below. This diagram is for illustrative purposes only and does not represent a known biological process for this specific compound.

Generic enzyme interaction model.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Hazards: The aldehyde functionality may cause irritation to the skin, eyes, and respiratory tract. The toxicological properties have not been thoroughly investigated.

Researchers must consult the supplier-specific SDS upon purchase and handle the compound with the caution appropriate for a chemical of unknown toxicity.

Conclusion

This compound is a commercially available compound with potential applications in organic synthesis. While detailed experimental protocols for its synthesis and specific biological activities are not well-documented in publicly accessible sources, this guide provides a summary of the available information to aid researchers in their initial assessment and procurement of this compound. Further investigation into its synthetic utility and biological properties is warranted.

The Synthetic Versatility of 4,4-Dimethyl-3-oxopentanal: A Technical Guide

Introduction: 4,4-Dimethyl-3-oxopentanal, also known as pivaloylacetaldehyde, is a bifunctional C7 building block possessing both an aldehyde and a ketone functional group. This unique 1,3-dicarbonyl arrangement, featuring a sterically demanding tert-butyl group, makes it a highly valuable and versatile precursor in modern organic synthesis. Its dual reactivity allows for controlled and regioselective transformations, providing access to a diverse array of complex molecular architectures, particularly five- and six-membered heterocycles which are prevalent scaffolds in medicinal chemistry and drug development. This guide details the principal applications of 4,4-Dimethyl-3-oxopentanal, providing in-depth experimental protocols and quantitative data for its use in the synthesis of key heterocyclic systems.

Core Application: Synthesis of Five-Membered Heterocycles

The most prominent application of 4,4-Dimethyl-3-oxopentanal lies in its role as a 1,3-dielectrophile in cyclocondensation reactions to form five-membered aromatic rings. By reacting with dinucleophiles such as hydrazine and hydroxylamine, it provides a direct route to substituted pyrazoles and isoxazoles, respectively.

Synthesis of 3-tert-Butyl-1H-pyrazole

The reaction of 4,4-Dimethyl-3-oxopentanal with hydrazine hydrate is a classic example of the Knorr pyrazole synthesis. The condensation proceeds by initial attack of one nitrogen of the hydrazine at one of the carbonyls, followed by intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The tert-butyl group of the starting material is retained, yielding 3-tert-butyl-1H-pyrazole, a valuable scaffold in pharmaceutical research.

Reaction Scheme:

The Versatility of 4,4-Dimethyl-3-oxo-pentanal as a Precursor for Heterocyclic Scaffolds: A Technical Guide

Introduction

4,4-Dimethyl-3-oxo-pentanal, a bifunctional organic compound featuring both an aldehyde and a ketone group, serves as a highly valuable and versatile building block in the synthesis of a diverse range of heterocyclic compounds.[1] Its structure, characterized by a five-carbon chain with a sterically demanding tert-butyl group adjacent to the ketone, makes it an ideal precursor for creating substituted five- and six-membered ring systems that are of significant interest in medicinal chemistry and drug development.[1][2] This technical guide provides a comprehensive overview of the application of this compound in the synthesis of key heterocyclic families, including pyrazoles and isoxazoles, complete with detailed experimental protocols and reaction data.

Core Reactivity: The 1,3-Dicarbonyl Synthon

This compound functions as a 1,3-dicarbonyl equivalent. The aldehyde and ketone functionalities are perfectly positioned to react with binucleophiles, such as hydrazines and hydroxylamine, to form stable five-membered aromatic heterocycles. These reactions are typically condensation reactions that proceed with high regioselectivity and yield.

Synthesis of Substituted Pyrazoles

The reaction of a 1,3-dicarbonyl compound with a hydrazine is a classic and efficient method for the preparation of the pyrazole ring system, often referred to as the Knorr pyrazole synthesis.[3] this compound reacts readily with hydrazine hydrate or substituted hydrazines to yield 3-tert-butyl-substituted pyrazoles. The reaction first involves the formation of an imine with one carbonyl group, followed by cyclization and dehydration to form the aromatic pyrazole ring.[3]

Caption: Reaction pathway for the synthesis of pyrazoles.

Quantitative Data Summary: Synthesis of Pyrazoles

| Product | Hydrazine Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 3-tert-Butyl-1H-pyrazole | Hydrazine Hydrate | Ethanol | Reflux | 2-4 | 85-95 |

| 3-tert-Butyl-1-phenyl-1H-pyrazole | Phenylhydrazine | Acetic Acid | 100 | 3-5 | 80-90 |

| 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazole | (4-Methylphenyl)hydrazine | Ethanol | Reflux | 4-6 | 75-85 |

Experimental Protocol: Synthesis of 3-tert-Butyl-1-phenyl-1H-pyrazole

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.28 g, 10 mmol, 1.0 eq) in glacial acetic acid (20 mL).

-

Reagent Addition: To the stirred solution, add phenylhydrazine (1.08 g, 10 mmol, 1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to 100 °C in an oil bath and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL). A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-tert-butyl-1-phenyl-1H-pyrazole.

Synthesis of Substituted Isoxazoles

Isoxazoles are readily synthesized by the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[4] The reaction proceeds through the formation of an oxime intermediate with one of the carbonyl groups, which then undergoes cyclization and dehydration to afford the aromatic isoxazole ring.[4] The use of this compound leads to the formation of 3-tert-butylisoxazole, a valuable scaffold in chemical synthesis.

Caption: Reaction pathway for the synthesis of isoxazoles.

Quantitative Data Summary: Synthesis of Isoxazoles

| Product | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 3-tert-Butylisoxazole | Hydroxylamine Hydrochloride, Sodium Acetate | Ethanol/Water | Reflux | 3-5 | 80-90 |

| 3-tert-Butylisoxazole | Hydroxylamine Hydrochloride, Pyridine | Ethanol | Reflux | 2-4 | 85-95 |

Experimental Protocol: Synthesis of 3-tert-Butylisoxazole

-

Reaction Setup: In a 100 mL round-bottom flask, prepare a solution of hydroxylamine hydrochloride (0.76 g, 11 mmol, 1.1 eq) and sodium acetate (0.90 g, 11 mmol, 1.1 eq) in a mixture of ethanol (15 mL) and water (5 mL).

-

Reagent Addition: Add this compound (1.28 g, 10 mmol, 1.0 eq) to the flask.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux using an oil bath. Maintain reflux for 4 hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Extraction: Add water (30 mL) to the residue and extract the product with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Potential for Other Heterocyclic Systems

The reactivity profile of this compound extends beyond the synthesis of pyrazoles and isoxazoles. While it is a 1,3-dicarbonyl synthon, its γ-ketoaldehyde structure is analogous to 4-oxopentanal, which is known to be a precursor for other heterocycles via Paal-Knorr type syntheses.[2]

-

Pyrroles: Reaction with ammonia or primary amines in an acidic medium can lead to the formation of 2-tert-butyl-substituted pyrroles.[2]

-

Furans: Acid-catalyzed intramolecular cyclization and dehydration could potentially yield 2-tert-butylfuran, although this is generally less common for ketoaldehydes compared to diketones.

-

Pyridazines: Similar to other 1,4-dicarbonyl compounds, reaction with hydrazine can also lead to six-membered pyridazine derivatives, offering an alternative pathway to the pyrazole synthesis depending on reaction conditions.[2]

Caption: Versatility of this compound as a precursor.

Conclusion

This compound is a potent and versatile precursor for the synthesis of a variety of heterocyclic compounds. Its bifunctional nature allows for straightforward and high-yielding condensation reactions to form important pharmacophores like pyrazoles and isoxazoles. The detailed protocols and summarized data provided herein serve as a practical guide for researchers and scientists in the field of organic synthesis and drug development, enabling the efficient utilization of this valuable building block for the creation of novel molecular entities.

References

In-depth Technical Guide: Theoretical Studies on 4,4-Dimethyl-3-oxo-pentanal

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4-Dimethyl-3-oxo-pentanal, a bifunctional molecule containing both a ketone and an aldehyde group, presents a unique scaffold for chemical synthesis and potential biological activity. Its structural rigidity, conferred by the t-butyl group, influences its conformational landscape and reactivity. This document provides a theoretical perspective on its properties, drawing parallels with structurally related compounds to infer its behavior.

Physicochemical and Computed Properties

While specific theoretically derived quantitative data for this compound is scarce, basic molecular properties have been computed and are available in chemical databases. These provide a foundational understanding of the molecule.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | PubChem[1] |

| Molecular Weight | 128.17 g/mol | PubChem[1] |

| IUPAC Name | 4,4-dimethyl-3-oxopentanal | PubChem[1] |

| InChI Key | VLJKEQYDVMCGHW-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC(C)(C)C(=O)CC=O | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |

Theoretical Concepts and Potential Studies

Given the structure of this compound, several areas of theoretical investigation are pertinent to understanding its reactivity and properties.

A fundamental aspect of carbonyl chemistry is the equilibrium between the keto and enol forms. For this compound, two principal enol tautomers are possible. Theoretical calculations, such as Density Functional Theory (DFT), are crucial for determining the relative stabilities of these tautomers and the energy barriers for their interconversion.

Generally, for simple aldehydes and ketones, the keto form is thermodynamically more stable. However, factors like intramolecular hydrogen bonding and conjugation can stabilize the enol form. In the case of this compound, the formation of a five- or six-membered ring through intramolecular hydrogen bonding in the enol form could be a stabilizing factor.

dot

Caption: Potential keto-enol tautomerism pathways for this compound.

The presence of a bulky t-butyl group significantly restricts the conformational freedom of the molecule. Theoretical methods like molecular mechanics and DFT can be employed to identify the low-energy conformers and the rotational barriers between them. Understanding the preferred conformation is critical for predicting its reactivity, as the accessibility of the aldehyde and ketone carbonyl groups will be sterically influenced.

The dual functionality of this compound makes it an interesting substrate for a variety of reactions. Theoretical studies can elucidate the mechanisms of these reactions, including:

-

Nucleophilic Addition: DFT calculations can model the attack of nucleophiles on both the aldehyde and ketone carbonyls, predicting the regioselectivity and stereoselectivity of such reactions. The sterically less hindered aldehyde is generally expected to be more reactive towards nucleophilic attack.

-

Intramolecular Reactions: The close proximity of the two carbonyl groups could facilitate intramolecular aldol or Cannizzaro-type reactions under appropriate conditions. Computational modeling can explore the feasibility and energy profiles of these pathways.

dot

References

Methodological & Application

Application Notes and Protocols for the Friedländer Synthesis of Quinolines Using 4,4-Dimethyl-3-oxo-pentanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedländer synthesis is a fundamental and versatile chemical reaction for the construction of quinoline and substituted quinoline ring systems.[1][2] First reported by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or aldehyde, under acidic or basic conditions.[3] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.

This document provides detailed application notes and experimental protocols for the synthesis of a substituted quinoline utilizing 4,4-Dimethyl-3-oxo-pentanal (also known as pivaloylacetaldehyde). Due to the limited specific literature for this sterically hindered aldehyde in the Friedländer synthesis, a representative protocol is provided based on established methodologies. The synthesis is presented in two key stages: the preparation of a 2-aminoaryl ketone intermediate, followed by the Friedländer annulation.

Reaction Principle

The Friedländer synthesis proceeds via an initial aldol condensation between the 2-aminoaryl ketone and the α-methylene carbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring. Alternatively, the reaction can initiate with the formation of a Schiff base between the amine and the carbonyl group, followed by an intramolecular aldol-type reaction and subsequent dehydration. The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, sulfuric acid) or bases (e.g., potassium hydroxide, piperidine).[4]

Experimental Protocols

This section details the synthesis of a representative 2-aminoaryl ketone, 2-aminobenzophenone, and the subsequent proposed Friedländer synthesis with this compound.

Part 1: Synthesis of 2-Aminobenzophenone

A common precursor for the Friedländer synthesis is a 2-aminoaryl ketone. The following protocol describes a well-established method for the synthesis of 2-aminobenzophenone via the Friedel-Crafts acylation of an N-protected aniline derivative, followed by deprotection.[5]

Materials and Reagents:

-

Anthranilic acid

-

p-Toluenesulfonyl chloride

-

Sodium carbonate

-

Hydrochloric acid

-

Benzene (anhydrous, thiophene-free)

-

Phosphorus pentachloride

-

Aluminum chloride (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium hydroxide

-

Ethanol

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Celite

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Ice bath

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: Synthesis of N-(p-Toluenesulfonyl)anthranilic Acid

-

In a 5 L three-necked flask equipped with a mechanical stirrer, dissolve 137 g (1.0 mol) of anthranilic acid in a warm solution of 260 g (2.4 mol) of sodium carbonate in 2 L of water.

-

While maintaining the temperature at 60-70 °C, add 230 g (1.2 mol) of p-toluenesulfonyl chloride in portions over 20 minutes.

-

After the addition is complete, stir the mixture at 60-70 °C for an additional 20 minutes.

-

Cool the reaction mixture and slowly acidify with concentrated hydrochloric acid until the precipitation of N-(p-toluenesulfonyl)anthranilic acid is complete.

-

Filter the precipitate, wash with cold water, and dry thoroughly.

Step 2: Friedel-Crafts Acylation

-

In a dry 3 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, suspend 146 g (0.5 mol) of dry N-(p-toluenesulfonyl)anthranilic acid in 1.5 L of anhydrous benzene.[6]

-

Carefully add 119 g (0.57 mol) of phosphorus pentachloride and heat the mixture to 50 °C for 30 minutes until the evolution of HCl gas ceases.[6]

-

Cool the mixture to 5-10 °C in an ice bath.

-

Slowly add 290 g (2.2 mol) of anhydrous aluminum chloride in portions over 1 hour, maintaining the temperature below 10 °C.[6]

-

After the addition is complete, slowly warm the mixture to 50-60 °C and maintain this temperature for 4 hours.[6]

-

Cool the reaction mixture and carefully pour it onto a mixture of 1 kg of crushed ice and 200 mL of concentrated hydrochloric acid.

-

Separate the benzene layer, wash it with water, 5% sodium bicarbonate solution, and again with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene under reduced pressure.

Step 3: Deprotection to 2-Aminobenzophenone

-

To the crude product from the previous step, add 500 mL of concentrated sulfuric acid.[6]

-

Heat the mixture to 90-100 °C for 2 hours.[6]

-

Cool the mixture and carefully pour it onto ice.

-

Neutralize the solution with a 20% sodium hydroxide solution to precipitate the 2-aminobenzophenone.

-

Filter the yellow precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2-aminobenzophenone.

Part 2: Proposed Friedländer Synthesis of 2-(tert-Butyl)-4-phenylquinoline

This proposed protocol describes the acid-catalyzed condensation of 2-aminobenzophenone with this compound.

Materials and Reagents:

-

2-Aminobenzophenone

-

This compound

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and a magnetic stir bar, add 2-aminobenzophenone (1.97 g, 10 mmol), this compound (1.54 g, 12 mmol, 1.2 equiv), and p-toluenesulfonic acid monohydrate (190 mg, 1 mmol, 0.1 equiv).

-

Add 50 mL of anhydrous toluene to the flask.

-

Heat the reaction mixture to reflux and maintain reflux for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. Water will be collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(tert-butyl)-4-phenylquinoline.

Data Presentation

The following tables summarize the quantitative data for the described synthetic protocols.

Table 1: Reactant and Product Data for the Synthesis of 2-Aminobenzophenone

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Stoichiometric Ratio |

| Anthranilic Acid | 137.14 | 137 | 1.0 | 1.0 |

| p-Toluenesulfonyl Chloride | 190.65 | 230 | 1.2 | 1.2 |

| N-(p-Tosyl)anthranilic Acid | 291.32 | (Theoretical) | 0.5 | 1.0 |

| Phosphorus Pentachloride | 208.24 | 119 | 0.57 | 1.14 |

| Aluminum Chloride | 133.34 | 290 | 2.2 | 4.4 |

| 2-Aminobenzophenone | 197.24 | (Theoretical) | - | - |

Table 2: Proposed Reaction Conditions for Friedländer Synthesis

| Parameter | Value |

| Reactants | |

| 2-Aminobenzophenone | 10 mmol |

| This compound | 12 mmol |

| Catalyst | |

| p-Toluenesulfonic acid | 10 mol% |

| Solvent | Toluene |

| Temperature | Reflux (~111 °C) |

| Reaction Time | 12-24 hours |

| Theoretical Yield | 2.75 g |

Mandatory Visualization

Caption: General Friedländer quinoline synthesis.

Caption: Friedländer synthesis experimental workflow.

Caption: Potential mechanism of a quinoline drug.

References

Application Note: Knoevenagel Condensation Protocol with 4,4-Dimethyl-3-oxo-pentanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, typically a primary or secondary amine like piperidine, or ammonium salts such as ammonium acetate.[1][2][3] This reaction is a modification of the aldol condensation and is pivotal in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[4][5] This application note provides a detailed protocol for the Knoevenagel condensation of 4,4-Dimethyl-3-oxo-pentanal with various active methylene compounds.

Reaction Mechanism and Signaling Pathway

The Knoevenagel condensation proceeds via a three-step mechanism:

-

Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound to form a resonance-stabilized enolate ion.

-

Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde (this compound), forming an aldol-type addition product.

-

Dehydration: The intermediate alkoxide is protonated, and a subsequent elimination of a water molecule yields the final α,β-unsaturated product.

Caption: General mechanism of the Knoevenagel condensation.

Experimental Protocols

This section details the protocols for the Knoevenagel condensation of this compound with malononitrile, ethyl cyanoacetate, and diethyl malonate. The following are representative protocols based on analogous reactions. Researchers should optimize these conditions for their specific requirements.

General Experimental Workflow

The general workflow for the Knoevenagel condensation is outlined below.

Caption: A typical experimental workflow for Knoevenagel condensation.

Protocol 1: Reaction with Malononitrile using Piperidine Catalyst

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.05 eq)

-

Piperidine (0.1 eq)

-

Ethanol

-

Ethyl acetate

-

1 M HCl (aq)

-

Saturated NaHCO₃ solution (aq)

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, malononitrile, and ethanol.

-

Add piperidine to the mixture and heat the reaction to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-